7-Fluoro-1-indanone

概要

説明

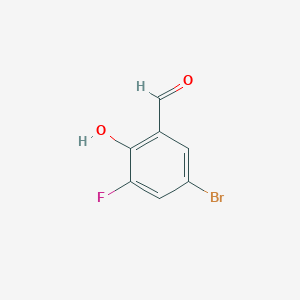

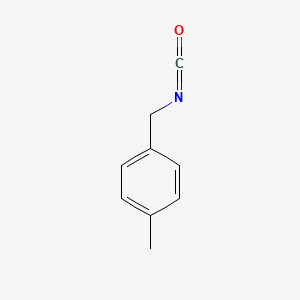

7-Fluoro-1-indanone is a fluorinated organic compound that belongs to the class of indanones. Indanones are a group of compounds that are recognized for their significance as intermediates in the synthesis of various pharmaceuticals and biologically active molecules. The introduction of a fluorine atom into the indanone structure, as in the case of 7-Fluoro-1-indanone, can greatly enhance the compound's lipophilicity, bioavailability, and cellular uptake, making it a potentially valuable compound in the design of therapeutics .

Synthesis Analysis

The synthesis of fluorinated indanones, such as 7-Fluoro-1-indanone, can be achieved through methods like the Friedel-Crafts alkylation. The paper titled "Preparation of trifluoromethylated dihydrocoumarins, indanones, and arylpropanoic acids by tandem superacidic activation of 2-(trifluoromethyl)acrylic acid with arenes" describes an efficient one-pot synthesis approach. This method involves the use of superacidic conditions with trifluoromethanesulfonic acid to activate the Friedel-Crafts alkylation or tandem Friedel-Crafts alkylation-cycloacylation of arenes/phenols with 2-(trifluoromethyl)acrylic acid. The process is supported by ab initio theoretical methods that help rationalize the structure and energy calculations of the reaction intermediates .

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of 7-Fluoro-1-indanone, they do provide insights into the structural analysis of related fluorinated compounds. For instance, the paper on "Indeno[2,1-c]fluorene: a new electron-accepting scaffold for organic electronics" discusses the solid-state structure analysis of indenofluorene molecules, which are structurally related to indanones. These molecules are characterized by high electron affinities and broad absorption spectra, which are properties that could be relevant to the analysis of 7-Fluoro-1-indanone's molecular structure .

Chemical Reactions Analysis

The chemical reactivity of indanones can be inferred from the synthesis methods and the properties of related compounds. For example, the synthesis of 7,12-Dimesitylindeno[1,2-a]fluorene, a related compound, involves the preparation of a highly reactive species with diradical character. This suggests that 7-Fluoro-1-indanone may also exhibit significant reactivity, potentially forming various derivatives through reactions such as reduction, as demonstrated by the production of a dianion in the case of the indenofluorene compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Fluoro-1-indanone can be partially deduced from the properties of structurally similar compounds. For instance, the study on "Crystallographic studies on a series of salts of 2,3,7-trihydroxy-9-phenyl-fluorone" provides information on the crystallographic properties of fluorone derivatives. These properties include the orientation of substituent groups and the delocalization of double bond character across the conjugated π system, which are factors that could also influence the physical and chemical properties of 7-Fluoro-1-indanone .

科学的研究の応用

-

Organic Synthesis and Pharmaceuticals

- 1-Indanones, including 7-Fluoro-1-indanone, are prominent motifs found in a number of natural products and pharmaceuticals . They occupy an important niche in the chemical landscape due to their easy accessibility and versatile reactivity .

- In the past few years, significant advancement has been achieved regarding the cyclization of the 1-indanone core . This has led to the construction of fused- and spirocyclic frameworks .

- Several reactions provide biologically relevant compounds and natural products, such as plecarpenene/plecarpenone, swinhoeisterol A, cephanolides A–D, diptoindonesin G and atlanticone C .

-

Antitumor Agents

- Indanone derivatives have been synthesized and evaluated as novel antitumor agents .

- These compounds were submitted to inhibitory activities evaluation against four tumor cells (HELA, HT-29, A549, and HepG2) through MTT assays .

- Based on the results, thirty compounds showed moderate to good antitumor activity . Among them, five compounds had achieved a comparable efficiency to the positive control DOX (Doxorubicin) against HT-29 cell lines .

- Compound A3 and F4 were identified as potential leading compounds .

-

Agrochemicals and Dyestuffs

-

Biosensing and Bioimaging

- Indane-1,3-dione, a close analogue of indanone, is used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .

- This structure can find applications in various research fields ranging from medicinal chemistry, organic electronics, photopolymerization, to optical sensing and non-linear optical (NLO) applications .

-

Transition-Metal-Catalyzed Annulations

- In the last few years, enormous efforts have been devoted to the development of the 1-indanone core .

- The construction of 1-indanone skeletons based on transition-metal-catalyzed annulation strategies has been a focus .

- Important transition-metal based photocatalytic cyclizations have also been discussed .

- Some of the methodologies have been useful in the synthesis of natural products and compounds of biological relevance .

-

Medicine

-

Biosensing and Bioimaging

- Indane-1,3-dione, a close analogue of indanone, is used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .

- This structure can find applications in various research fields ranging from medicinal chemistry, organic electronics, photopolymerization, to optical sensing and non-linear optical (NLO) applications .

-

Antiviral and Antibacterial Agents

-

Insecticides, Fungicides, Herbicides

-

Food, Drug, Pesticide or Biocidal Product Use

Safety And Hazards

将来の方向性

Indane-1,3-dione, a close analogue of 7-Fluoro-1-indanone, is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . This suggests potential future directions for the use of 7-Fluoro-1-indanone in similar applications.

特性

IUPAC Name |

7-fluoro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO/c10-7-3-1-2-6-4-5-8(11)9(6)7/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASSCRDJQEHFKSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382279 | |

| Record name | 7-Fluoro-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluoro-1-indanone | |

CAS RN |

651735-59-0 | |

| Record name | 7-Fluoro-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Fluoroindan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(6-Nitro-1,1-dioxido-2,3-dihydro-1-benzothien-3-YL)thio]ethanol](/img/structure/B1273058.png)